molecular formula C9H9NO B1375673 2-Ethyl-6-hydroxybenzonitrile CAS No. 1243377-83-4

2-Ethyl-6-hydroxybenzonitrile

Cat. No.: B1375673
CAS No.: 1243377-83-4
M. Wt: 147.17 g/mol
InChI Key: VAVKEUOBAFHBCY-UHFFFAOYSA-N
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Description

2-Ethyl-6-hydroxybenzonitrile is an aromatic organic compound with the molecular formula C9H9NO. It is characterized by the presence of an ethyl group and a hydroxyl group attached to a benzonitrile core. This compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-6-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-nitrotoluene with ethyl acrylate in the presence of a catalyst such as triethylamine. The resulting product is then reduced using hydrogen and palladium on carbon catalyst to obtain this compound.

Industrial Production Methods: In industrial settings, this compound is often produced by the dehydration of 2-hydroxybenzamide in the gas phase over a heterogeneous catalyst. This method is preferred due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the nitrile group.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Ethyl-6-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: It has been studied for its antimicrobial and antitumor properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological activities.

Comparison with Similar Compounds

    2-Hydroxybenzonitrile: Lacks the ethyl group, making it less hydrophobic.

    2-Ethylbenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.

    6-Hydroxybenzonitrile: Lacks the ethyl group, affecting its solubility and reactivity.

Uniqueness: 2-Ethyl-6-hydroxybenzonitrile is unique due to the presence of both an ethyl group and a hydroxyl group on the benzonitrile core. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-ethyl-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-7-4-3-5-9(11)8(7)6-10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVKEUOBAFHBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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